![molecular formula C28H34N4O4 B7691324 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
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Overview
Description
“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a chemical compound. Its linear formula is C21H332N5 . The molecular weight of this compound is 426.437 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives have revealed promising anticancer properties. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. The specific mechanism of action involves targeting key cellular pathways, such as kinases and DNA repair enzymes .
Anti-inflammatory Agents
Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory potential. By modulating inflammatory mediators (such as cytokines and prostaglandins), these compounds may be useful in managing chronic inflammatory conditions. Researchers continue to investigate their efficacy and safety profiles .
Neuroprotective Effects
The central nervous system (CNS) benefits from pyrazolo[3,4-b]pyridines due to their neuroprotective properties. These compounds exhibit antioxidant activity and may help prevent neurodegenerative diseases by reducing oxidative stress and inflammation. Investigations into their interactions with neurotransmitter receptors and ion channels are ongoing .
Antimicrobial Agents
Pyrazolo[3,4-b]pyridines have shown activity against various microbial pathogens, including bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics, antifungals, and antiprotozoals. Mechanisms of action involve disrupting essential cellular processes or inhibiting specific enzymes .
Analgesic Properties
Some pyrazolo[3,4-b]pyridines exhibit analgesic effects. By interacting with pain receptors or modulating neurotransmitter release, they may offer relief from acute or chronic pain. Further studies are needed to optimize their pharmacokinetics and minimize side effects .
Photophysical Applications
Certain pyrazolo[3,4-b]pyridines possess interesting photophysical properties. Researchers have explored their use as fluorescent probes, sensors, or imaging agents. These compounds can selectively bind to specific biomolecules or cellular structures, enabling visualization and tracking in biological systems .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-pyrazolo[3,4-b]quinolines, have been associated with various biological activities
Mode of Action
It is known that the structure of the compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties
Biochemical Pathways
Compounds with similar structures have been shown to have potential as fluorescent sensors and biologically active compounds
Result of Action
Compounds with similar structures have been associated with various biological activities
properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-6-10-14-32-27-21(15-19-13-11-12-18(5)24(19)29-27)26(31-32)30-28(33)20-16-22(34-7-2)25(36-9-4)23(17-20)35-8-3/h11-13,15-17H,6-10,14H2,1-5H3,(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXKBKUTBFFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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